4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole
Description
Chemical Structure and Properties 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1H-indole is a heterocyclic compound featuring an indole core linked to a piperazine moiety substituted with a 4-chlorophenylsulfonyl group. Its molecular formula is C₁₈H₁₇ClN₃O₂S, with a molecular weight of 394.86 g/mol .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c19-14-4-6-15(7-5-14)25(23,24)22-12-10-21(11-13-22)18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQYCKQDRFLWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions primarily involving its sulfonyl, piperazine, and indole moieties:
1.1 Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the 4-chlorophenyl ring undergoes nucleophilic substitution under basic conditions. For example:
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Hydrolysis : Reacts with aqueous NaOH to yield sulfonic acid derivatives.
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Aminolysis : Reacts with amines (e.g., methylamine) to form sulfonamides.
1.2 Deprotection of the Piperazine Ring
The secondary amines in the piperazine ring can be alkylated or acylated:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Reacts with acetyl chloride to produce N-acetylated derivatives.
1.3 Electrophilic Substitution on the Indole Ring
The indole ring undergoes electrophilic substitution at the 3-position due to its electron-rich pyrrole-like structure:
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Nitration : Forms 3-nitroindole derivatives using HNO₃/H₂SO₄.
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Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to yield 3-haloindoles .
Reagents and Reaction Conditions
Key reagents and conditions for these reactions include:
Stability and Side Reactions
3.1 Thermal Decomposition
At temperatures >200°C, the sulfonyl group decomposes, releasing SO₂ gas and forming chlorophenyl-piperazinyl indole residues .
3.2 Acid-Catalyzed Rearrangement
In concentrated HCl, the piperazine ring may undergo ring-opening to form linear diamines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of tumor cells and induce apoptosis in cancer cell lines. A study highlighted that certain indole-based compounds selectively target malignant cells while sparing healthy cells, making them promising candidates for cancer therapy .
1.2 Kinase Inhibition
The compound has demonstrated inhibitory effects on various receptor tyrosine kinases, which are crucial in cancer progression and angiogenesis. Specifically, it inhibits kinases such as VEGFR, PDGFR, and EGFR, which are implicated in tumor growth and metastasis . This inhibition suggests potential use in developing targeted cancer therapies.
Antibacterial Properties
2.1 Enzyme Inhibition
Studies have shown that derivatives of sulfonamide compounds, including those with piperazine moieties, possess antibacterial activity through enzyme inhibition mechanisms. For example, compounds related to this compound have been evaluated for their ability to inhibit urease and acetylcholinesterase, which are important targets in treating bacterial infections .
Neuropharmacological Applications
3.1 Central Nervous System Targets
The compound's structural similarity to known neuropharmacological agents allows it to interact with various receptors in the central nervous system. For instance, derivatives have been tested for their affinity toward the 5-HT6 receptor, which is associated with conditions like obesity and depression . This opens avenues for developing treatments for neurological disorders.
Synthetic Pathways and Derivatives
4.1 Synthesis Techniques
The synthesis of this compound involves multiple steps that can include the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions to yield the desired compound . Understanding these synthetic pathways is crucial for optimizing production and exploring structural modifications that may enhance bioactivity.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining various indole derivatives' effects on HT29 colon cancer cells, it was found that specific compounds induced G1 phase arrest and apoptosis effectively. The selectivity towards malignant cells highlights the therapeutic potential of indole-based structures like this compound .
Case Study 2: Kinase Inhibition
A patent described the synthesis of compounds that inhibit multiple receptor tyrosine kinases associated with angiogenesis and tumor growth. The findings suggest that similar structures could be developed into potent anticancer agents targeting these pathways .
Mechanism of Action
The mechanism of action of 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, while the piperazine ring can enhance its binding affinity and selectivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-(4-Methylpiperazin-1-yl)-1H-Indole
- Molecular Formula : C₁₃H₁₇N₃
- Key Differences: Replaces the 4-chlorophenylsulfonyl group with a methyl group on the piperazine ring.
- Implications :
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-Ethanol
- Molecular Formula : C₁₂H₁₆ClN₃O₃S
- Key Differences: Replaces the indole core with an ethanol group. Retains the 4-chlorophenylsulfonyl-piperazine moiety.
- Safety data (GHS) indicate moderate toxicity (H302: harmful if swallowed), suggesting metabolic pathways differ from indole-containing analogs .
5-Chloroisoxazolo[4,5-b]pyridin-3-Amine
- Molecular Formula : C₆H₄ClN₃O
- Key Differences :
- Features an isoxazolopyridine core instead of indole.
- Lacks the piperazine-sulfonyl group.
- Implications :
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1H-indole | C₁₈H₁₇ClN₃O₂S | 394.86 | Indole, sulfonyl, chlorophenyl | High lipophilicity, aromaticity |
| 6-(4-Methylpiperazin-1-yl)-1H-indole | C₁₃H₁₇N₃ | 227.30 | Indole, methyl-piperazine | Moderate solubility, lower stability |
| 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol | C₁₂H₁₆ClN₃O₃S | 341.79 | Ethanol, sulfonyl, chlorophenyl | Hydrophilic, moderate toxicity |
| 5-Chloroisoxazolo[4,5-b]pyridin-3-amine | C₆H₄ClN₃O | 185.57 | Isoxazolopyridine, amine | Rigid structure, kinase selectivity |
Research Findings and Implications
- Target Compound Advantages: The 4-chlorophenylsulfonyl group enhances metabolic stability compared to methylated analogs (e.g., 6-(4-Methylpiperazin-1-yl)-1H-indole) . Indole’s aromaticity may facilitate interactions with serotonin or dopamine receptors, unlike ethanol or isoxazole derivatives .
- Limitations :
Biological Activity
The compound 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperazine moiety and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidepressant, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of a sulfonamide group is particularly noteworthy as it has been linked to various pharmacological effects, including antibacterial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties . The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)sulfonyl]-4-(1-piperazinyl)-1H-indole | Contains piperazine and sulfonamide | Antimicrobial |
| 4-(Chlorophenylsulfonyl)piperazine | Similar piperazine core | Antidepressant |
| 6-Methylpyridinone derivatives | Pyridine ring with varied substitutions | Anti-inflammatory |
The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting its potential as an effective antimicrobial agent .
Antidepressant Effects
The piperazine moiety in the compound is associated with antidepressant effects. Studies suggest that similar compounds can modulate serotonin levels in the brain, which is crucial for mood regulation. The mechanism of action may involve the inhibition of serotonin reuptake, enhancing its availability in synaptic clefts .
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties . Research has indicated that derivatives of indole and piperazine can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- A study published in Frontiers in Chemistry highlighted that derivatives with similar structural features exhibited significant anticancer activity against human cancer cell lines .
- Another investigation demonstrated that compounds with sulfonamide groups effectively inhibited bacterial growth, with IC50 values indicating strong potency against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole, and what purification techniques are critical for high yield?
- Methodological Answer : The synthesis typically involves a multi-step process: (1) sulfonylation of piperazine with 4-chlorobenzenesulfonyl chloride, followed by (2) coupling with 1H-indole derivatives via nucleophilic substitution. Key purification steps include column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol. For purity validation, reverse-phase HPLC with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) is recommended to resolve byproducts .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles, as demonstrated in analogous sulfonamide-piperazine structures .
Q. How does the compound’s electronic configuration influence its reactivity in medicinal chemistry applications?
- Methodological Answer : Computational methods like Density Functional Theory (DFT) can model the electron density distribution, highlighting nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect stabilizes the piperazine ring, while the indole nitrogen’s lone pairs may participate in hydrogen bonding. These properties guide derivatization strategies for target engagement .
Advanced Research Questions
Q. What systematic approaches are used to investigate structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer : SAR studies require:
- Step 1 : Synthesize analogs with modifications to the indole core, sulfonyl group, or piperazine substituents.
- Step 2 : Evaluate bioactivity (e.g., enzyme inhibition, receptor binding) using standardized assays (e.g., fluorescence polarization for kinase targets).
- Step 3 : Correlate structural changes (e.g., logP, steric bulk) with activity trends using multivariate regression analysis. Computational docking (e.g., AutoDock Vina) can predict binding poses to prioritize synthetic targets .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Contradictions may arise from poor pharmacokinetics (PK) or off-target effects. Strategies include:
- PK Profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays).
- Tissue Distribution Studies : Use radiolabeled compounds or LC-MS/MS to quantify drug levels in target organs.
- Mechanistic Validation : Employ knockout models or RNAi to confirm target relevance in vivo .
Q. What advanced analytical methods optimize quantification of this compound in biological matrices?
- Methodological Answer : For complex matrices (e.g., plasma):
- Sample Prep : Solid-phase extraction (C18 columns) to remove interferents.
- HPLC Optimization : Use a C8 column with a mobile phase of acetonitrile/ammonium formate (pH 3.0) for enhanced peak resolution.
- Detection : Tandem MS (MRM mode) for sensitivity (LOD < 1 ng/mL). Calibration curves must account for matrix effects via standard addition .
Q. What computational strategies predict the compound’s potential off-target interactions?
- Methodological Answer : Leverage cheminformatics tools:
- Similarity Searching : Compare structural fingerprints (Tanimoto coefficient >0.85) against databases like ChEMBL.
- Phylogenetic Analysis : Identify conserved binding pockets across protein families (e.g., GPCRs, kinases).
- Machine Learning : Train models on known adverse effect data to flag high-risk derivatives .
Methodological Considerations for Reproducibility
- Crystallization Conditions : For X-ray studies, slow evaporation from DMSO/water (1:1) yields diffraction-quality crystals. Monitor crystal packing to avoid polymorphic variations .
- Assay Validation : Include positive controls (e.g., known inhibitors) and triplicate runs to minimize inter-lab variability. Document buffer compositions and incubation times rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
